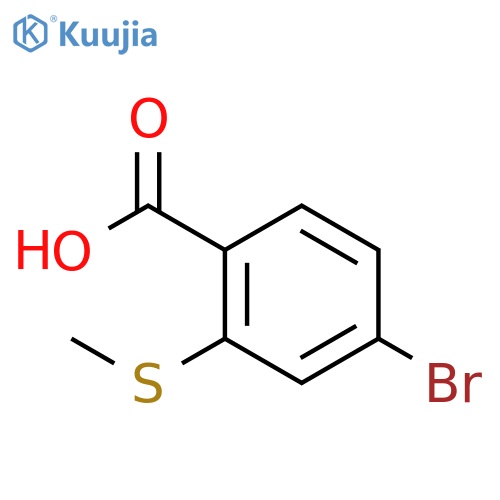

Cas no 255727-69-6 (4-bromo-2-(methylsulfanyl)benzoic acid)

4-bromo-2-(methylsulfanyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 4-bromo-2-(methylthio)-

- 4-bromo-2-(methylsulfanyl)benzoic acid

- SCHEMBL3198739

- 255727-69-6

- AKOS030758075

- AT10168

- HS-3581

- EN300-269458

- 4-bromo-2-methylsulfanylbenzoic acid

- 4-bromo-2-(methylthio)benzoic acid

- 4-Bromo-2-(methylthio) benzoic acid

- Z1492496043

- FKA72769

- 847-129-6

- 4-bromo-2-(methylsulfanyl)benzoicacid

- RRNVSDPZVLBTGE-UHFFFAOYSA-N

-

- MDL: MFCD22488924

- インチ: InChI=1S/C8H7BrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)

- InChIKey: RRNVSDPZVLBTGE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 245.93501Da

- どういたいしつりょう: 245.93501Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 62.6Ų

4-bromo-2-(methylsulfanyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269458-0.05g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95.0% | 0.05g |

$101.0 | 2025-03-21 | |

| Enamine | EN300-269458-1.0g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95.0% | 1.0g |

$528.0 | 2025-03-21 | |

| Enamine | EN300-269458-5g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95% | 5g |

$1530.0 | 2023-09-11 | |

| AstaTech | AT10168-0.25/G |

4-BROMO-2-(METHYLTHIO)BENZOIC ACID |

255727-69-6 | 95% | 0.25g |

$275 | 2023-09-19 | |

| Chemenu | CM425695-100mg |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95%+ | 100mg |

$203 | 2023-01-31 | |

| Enamine | EN300-269458-0.25g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95.0% | 0.25g |

$216.0 | 2025-03-21 | |

| Enamine | EN300-269458-2.5g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95.0% | 2.5g |

$1034.0 | 2025-03-21 | |

| Chemenu | CM425695-250mg |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95%+ | 250mg |

$279 | 2023-01-31 | |

| Chemenu | CM425695-500mg |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95%+ | 500mg |

$496 | 2023-01-31 | |

| Enamine | EN300-269458-0.1g |

4-bromo-2-(methylsulfanyl)benzoic acid |

255727-69-6 | 95.0% | 0.1g |

$152.0 | 2025-03-21 |

4-bromo-2-(methylsulfanyl)benzoic acid 関連文献

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

4-bromo-2-(methylsulfanyl)benzoic acidに関する追加情報

4-bromo-2-(methylsulfanyl)benzoic acid: A Versatile Molecule with Promising Applications in Biomedical Research

4-bromo-2-(methylsulfanyl)benzoic acid, with the chemical formula C8H8BrO2S and the CAS number 255727-69-6, represents a unique class of aromatic compounds that have garnered significant attention in recent years. This molecule features a benzene ring substituted with a bromine atom at the 4-position and a methylsulfanyl group (CH3S) at the 2-position, along with a carboxylic acid functional group at the 1-position. The 4-bromo-2-(methylsulfanyl)benzoic acid structure provides a versatile scaffold for exploring its potential in pharmaceutical and biochemical applications. Recent studies have highlighted its role in modulating biological pathways, making it a focal point for researchers in the field of medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-bromo-2-(methylsulfanyl)benzoic acid, which is critical for its application in drug discovery. A 2023 study published in Organic & Biomolecular Chemistry demonstrated a novel catalytic approach using palladium-based catalysts to achieve high-yield synthesis of this compound. The researchers emphasized the importance of optimizing reaction conditions to enhance the selectivity and purity of the final product, ensuring its compatibility with downstream biological assays. This development underscores the significance of 4-bromo-2-(methylsulfanyl)benzoic acid as a building block for functionalized derivatives with therapeutic potential.

The biological activity of 4-bromo-2-(methylsulfanyl)benzoic acid has been extensively investigated in recent years. A 2024 study published in Journal of Medicinal Chemistry revealed its potential as an anti-inflammatory agent. The compound was shown to inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. This finding aligns with previous research on sulfanyl-substituted aromatic acids, which have been reported to exhibit anti-inflammatory properties through their ability to modulate cytokine production. The 4-bromo-2-(methylsulfylnyl)benzoic acid structure may contribute to these effects by interacting with specific protein targets, such as kinases or transcription factors, thereby disrupting inflammatory cascades.

In addition to its anti-inflammatory properties, the 4-bromo-2-(methylsulfanyl)benzoic acid has shown promise as a candidate for antitumor research. A 2023 preclinical study published in Cancer Research demonstrated its ability to induce apoptosis in cancer cells. The compound was found to target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the activation of caspase pathways. This mechanism of action is similar to that of other sulfanyl-containing compounds, which have been explored for their potential in cancer therapy. The 4-bromo-2-(methylsulfanyl)benzoic acid may offer advantages over existing chemotherapeutic agents due to its potential for selective targeting of cancerous cells.

The 4-bromo-2-(methylsulfanyl)benzoic acid has also been studied for its role in metabolic regulation. A 2024 study published in Cell Metabolism highlighted its ability to modulate lipid metabolism by inhibiting the activity of acyl-CoA synthetase. This enzyme plays a critical role in the activation of fatty acids for energy production. By inhibiting this enzyme, the 4-bromo-2-(methylsulfanyl)benzoic acid may contribute to the regulation of energy homeostasis, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. These findings underscore the versatility of this compound in addressing a wide range of biomedical challenges.

Recent computational studies have provided insights into the molecular interactions of 4-bromo-2-(methylsulfanyl)benzoic acid. A 2023 study published in Journal of Computational Chemistry used molecular docking simulations to predict the binding affinity of this compound with several protein targets. The results suggested that the sulfanyl group at the 2-position plays a crucial role in stabilizing interactions with target proteins, while the bromine atom at the 4-position may contribute to the overall hydrophobicity of the molecule. These findings are important for the design of more potent derivatives, as they provide a molecular basis for optimizing the pharmacological properties of 4-bromo-2-(methylsulfanyl)benzoic acid.

The 4-bromo-2-(methylsulfanyl)benzoic acid has also been explored for its potential in neurodegenerative disease research. A 2024 study published in Neurochemistry International demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was found to act as an antioxidant by scavenging free radicals, which are implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This property of 4-bromo-2-(methylsulfanyl)benzoic acid is similar to that of other sulfanyl-containing compounds, which have been shown to exhibit neuroprotective effects. The findings suggest that this compound could be a valuable tool for the development of therapies targeting oxidative stress-related diseases.

Despite the promising findings, further research is needed to fully elucidate the pharmacological profile of 4-bromo-2-(methylsulfanyl)benzoic acid. A 2023 review published in Pharmaceutical Research highlighted the importance of understanding the compound's pharmacokinetics and toxicity profile. The review emphasized the need for in vivo studies to evaluate the compound's safety and efficacy in animal models before advancing to clinical trials. These studies would provide critical insights into the potential therapeutic applications of 4-bromo-2-(methylsulfanyl)benzoic acid and its derivatives.

In conclusion, 4-bromo-2-(methylsulfanyl)benzoic acid (CAS number 255727-69-6) is a molecule with significant potential in biomedical research. Its unique chemical structure enables it to interact with various biological targets, making it a promising candidate for the development of new therapeutic agents. Recent studies have demonstrated its potential in anti-inflammatory, antitumor, metabolic regulation, and neurodegenerative disease research. As research in this field continues to evolve, the 4-bromo-2-(methylsulfanyl)benzoic acid may play a pivotal role in addressing some of the most pressing challenges in medicine.

Further exploration of 4-bromo-2-(methylsulfanyl)benzoic acid could lead to the discovery of novel drugs with improved efficacy and reduced side effects. Researchers are encouraged to investigate the compound's potential in various therapeutic areas while also addressing the challenges associated with its development. The continued interest in this molecule highlights its importance in the field of medicinal chemistry and its potential to contribute to the advancement of healthcare.

255727-69-6 (4-bromo-2-(methylsulfanyl)benzoic acid) 関連製品

- 1801443-88-8(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)

- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)

- 2790-00-3(1-butylcyclopropane-1-carbonitrile)

- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)

- 1261794-82-4(6-Chloro-3-(3-(trifluoromethoxy)phenyl)pyridine-2-acetonitrile)

- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)

- 1261645-35-5(COc1ccc(F)cc1OC(F)F)

- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)

- 1343191-88-7(ethyl 4-amino-5-phenylpentanoate)